Gentisic acid ethanolamine
Overview
Description
Gentisic acid ethanolamine is a compound derived from gentisic acid, which is also known as 2,5-dihydroxybenzoic acid. Gentisic acid is a naturally occurring phenolic acid found in various plants and is known for its antioxidant properties. This compound combines the properties of gentisic acid with ethanolamine, a compound commonly used in pharmaceuticals and cosmetics for its stabilizing and emulsifying properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
Gentisic acid ethanolamine can be synthesized through the reaction of gentisic acid with ethanolamine. The process typically involves the formation of an amide bond between the carboxyl group of gentisic acid and the amino group of ethanolamine. This reaction can be facilitated by using coupling agents such as carbodiimides or by activating the carboxyl group with reagents like thionyl chloride .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to remove any impurities and obtain the desired product .
Chemical Reactions Analysis
Types of Reactions
Gentisic acid ethanolamine undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form quinones, which are compounds with significant biological activity.
Reduction: The compound can be reduced to form hydroquinones, which also possess antioxidant properties.
Substitution: Substitution reactions can occur at the hydroxyl groups of this compound, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Reagents like acyl chlorides or alkyl halides can be used for substitution reactions.
Major Products Formed
Scientific Research Applications
Gentisic acid ethanolamine has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of gentisic acid ethanolamine involves its antioxidant properties, which help in scavenging free radicals and preventing oxidative damage. The compound interacts with various molecular targets, including enzymes and receptors involved in oxidative stress and inflammation. It modulates pathways such as the peroxisome proliferator-activated receptor gamma (PPAR-γ) pathway, which plays a role in regulating inflammation and metabolism .
Comparison with Similar Compounds
Similar Compounds
Salicylic Acid: Another phenolic acid with anti-inflammatory and antioxidant properties.
Gallic Acid: Known for its strong antioxidant activity and potential health benefits.
Caffeic Acid: Exhibits antioxidant, anti-inflammatory, and anticancer properties
Uniqueness
Gentisic acid ethanolamine is unique due to its combination of gentisic acid and ethanolamine, which enhances its stability and solubility. This makes it particularly useful in pharmaceutical and cosmetic formulations where stability and bioavailability are crucial .
Properties
IUPAC Name |
2-aminoethanol;2,5-dihydroxybenzoic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6O4.C2H7NO/c8-4-1-2-6(9)5(3-4)7(10)11;3-1-2-4/h1-3,8-9H,(H,10,11);4H,1-3H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AKTFIQYVASYRMU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1O)C(=O)O)O.C(CO)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60274760 | |
Record name | 2-aminoethanol; 2,5-dihydroxybenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60274760 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
7491-35-2 | |
Record name | Gentisic acid ethanolamine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007491352 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-aminoethanol; 2,5-dihydroxybenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60274760 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | GENTISIC ACID ETHANOLAMINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PJL7EVT77G | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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